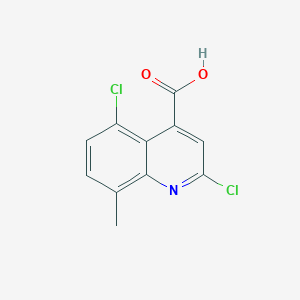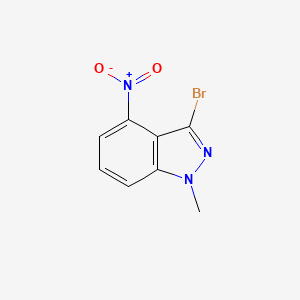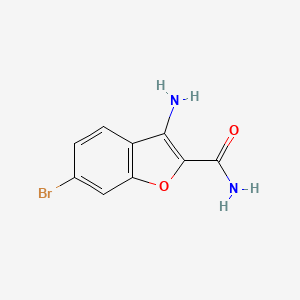
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of thiophene and quinoline. Thiophene is a five-membered ring containing sulfur, while quinoline is a fused ring system containing a benzene ring and a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives .
科学的研究の応用
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry and material science.
Quinoline derivatives: Compounds such as Chloroquine and Camptothecin share the quinoline ring structure and are used in the treatment of malaria and cancer, respectively.
Uniqueness
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is unique due to its combination of thiophene and quinoline rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C15H11NOS |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
2-[(E)-2-thiophen-3-ylethenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H11NOS/c17-14-3-1-2-12-5-7-13(16-15(12)14)6-4-11-8-9-18-10-11/h1-10,17H/b6-4+ |
InChIキー |
LPVYCNOMMFYQJY-GQCTYLIASA-N |
異性体SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CSC=C3 |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)


![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)



